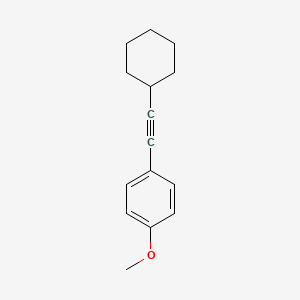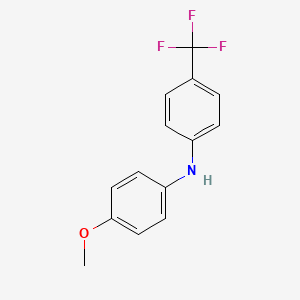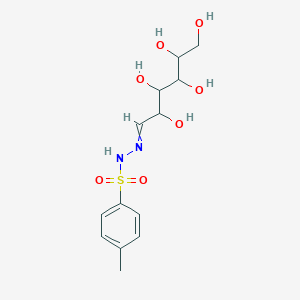![molecular formula C30H44O6Si3 B14119394 3-[[[Dimethyl-[3-(2-methylprop-2-enoyloxy)propyl]silyl]oxy-diphenylsilyl]oxy-dimethylsilyl]propyl 2-methylprop-2-enoate](/img/structure/B14119394.png)
3-[[[Dimethyl-[3-(2-methylprop-2-enoyloxy)propyl]silyl]oxy-diphenylsilyl]oxy-dimethylsilyl]propyl 2-methylprop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[[[Dimethyl-[3-(2-methylprop-2-enoyloxy)propyl]silyl]oxy-diphenylsilyl]oxy-dimethylsilyl]propyl 2-methylprop-2-enoate is a complex organosilicon compound It is characterized by its unique structure, which includes multiple silyl groups and methacrylate functionalities
準備方法
The synthesis of 3-[[[Dimethyl-[3-(2-methylprop-2-enoyloxy)propyl]silyl]oxy-diphenylsilyl]oxy-dimethylsilyl]propyl 2-methylprop-2-enoate typically involves the reaction of dimethylchlorosilane with 3-(2-methylprop-2-enoyloxy)propyl alcohol under controlled conditions. The reaction is carried out in the presence of a catalyst, such as platinum or palladium, to facilitate the formation of the desired product. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent quality and yield.
化学反応の分析
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of silanol groups.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: The methacrylate groups can undergo substitution reactions with nucleophiles, such as amines or thiols, forming new functionalized derivatives.
Common reagents and conditions used in these reactions include organic solvents like toluene or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include silanol, silane, and various functionalized siloxane derivatives.
科学的研究の応用
3-[[[Dimethyl-[3-(2-methylprop-2-enoyloxy)propyl]silyl]oxy-diphenylsilyl]oxy-dimethylsilyl]propyl 2-methylprop-2-enoate has several scientific research applications:
Polymer Chemistry: It is used as a monomer in the synthesis of silicone-based polymers, which have applications in coatings, adhesives, and sealants.
Materials Science: The compound is utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Biology and Medicine: It is explored for its potential use in drug delivery systems and biomedical devices due to its biocompatibility and ability to form stable, functionalized surfaces.
Industry: The compound is employed in the production of specialty chemicals and as a precursor for the synthesis of other organosilicon compounds.
作用機序
The mechanism by which 3-[[[Dimethyl-[3-(2-methylprop-2-enoyloxy)propyl]silyl]oxy-diphenylsilyl]oxy-dimethylsilyl]propyl 2-methylprop-2-enoate exerts its effects involves the interaction of its silyl groups with various molecular targets. The methacrylate functionalities allow for polymerization reactions, leading to the formation of cross-linked networks. These networks can interact with biological molecules or other polymers, resulting in enhanced material properties or biological activity.
類似化合物との比較
Compared to other similar compounds, such as 1,3-bis(3-methacryloxypropyl)tetramethyldisiloxane and 1,3-bis(3-methacroyloxypropyl)-1,1,3,3-tetramethyldisiloxane, 3-[[[Dimethyl-[3-(2-methylprop-2-enoyloxy)propyl]silyl]oxy-diphenylsilyl]oxy-dimethylsilyl]propyl 2-methylprop-2-enoate is unique due to the presence of diphenylsilyl groups. These groups impart additional stability and functionality, making it suitable for applications requiring high-performance materials.
Similar compounds include:
- 1,3-bis(3-methacryloxypropyl)tetramethyldisiloxane
- 1,3-bis(3-methacroyloxypropyl)-1,1,3,3-tetramethyldisiloxane
- Tetramethyl-bis-(3-(2-methyl-acryloyloxy)-propyl)-disiloxane
These compounds share similar structural features but differ in their specific functional groups and applications.
特性
分子式 |
C30H44O6Si3 |
|---|---|
分子量 |
584.9 g/mol |
IUPAC名 |
3-[[[dimethyl-[3-(2-methylprop-2-enoyloxy)propyl]silyl]oxy-diphenylsilyl]oxy-dimethylsilyl]propyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C30H44O6Si3/c1-25(2)29(31)33-21-15-23-37(5,6)35-39(27-17-11-9-12-18-27,28-19-13-10-14-20-28)36-38(7,8)24-16-22-34-30(32)26(3)4/h9-14,17-20H,1,3,15-16,21-24H2,2,4-8H3 |
InChIキー |
XJGWMXQFMBZZNT-UHFFFAOYSA-N |
正規SMILES |
CC(=C)C(=O)OCCC[Si](C)(C)O[Si](C1=CC=CC=C1)(C2=CC=CC=C2)O[Si](C)(C)CCCOC(=O)C(=C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-(4-fluorophenyl)-1,3-dimethyl-5-((3-nitrobenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14119313.png)
![2-(Benzo[d][1,3]dioxol-5-yl)-4-chloropyridine](/img/structure/B14119317.png)

![Rivaroxaban Dimer Impurity;5-Chloro-N-[4-[(5S)-5-[[[(5-chloro-2-thienyl)carbonyl]amino]methyl]-2-oxo-3-oxazolidinyl]phenyl]-N-[2-[2-oxo-2-[[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl](/img/structure/B14119339.png)

![3-(2-fluorophenyl)-1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14119364.png)
![3-Amino-2-[4-[[7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl]carbamoyl]-1,3-dithietan-2-ylidene]-3-oxopropanoate](/img/structure/B14119367.png)

![(E)-1-[3-(1,3-dihydroisoindol-2-yl)phenyl]-N-[(2-nitrophenyl)methoxy]ethanimine](/img/structure/B14119399.png)
![1-(3-Chloro-6-methylbenzo[b]thiophen-2-yl)ethanone](/img/structure/B14119409.png)
![(1S,2R,6R,8S,11S,12S,15S,16S)-4-isocyano-2,6,15,16-tetramethyl-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadec-4-ene-5,15-diol](/img/structure/B14119410.png)

![2-[(5-Bromo-4,6-dimethylpyrimidin-2-yl)iminomethyl]-3-hydroxyinden-1-one](/img/structure/B14119417.png)

